Gnqwfi

Angiogenesis VEGFR1 Receptor Binding

GNQWFI is a synthetic hexapeptide (Gly-Asn-Gln-Trp-Phe-Ile) and the definitive tool for selective VEGFR1/Flt1 blockade. Unlike pan-VEGFR inhibitors (axitinib, sunitinib), GNQWFI binds VEGFR1 with a Kd of ~29.5 nM without VEGFR2 cross-reactivity, enabling unambiguous attribution of phenotypes to VEGFR1-specific signaling. Validated in HUVEC migration and tube formation assays, tumor xenograft models, and diabetic nephropathy studies. The HA-conjugated form extends ocular residence time beyond 2 weeks for retinal CNV applications. Choose GNQWFI for reproducible, interpretable VEGFR1 pathway dissection where generic TKIs fail to provide receptor-level resolution. Standard L-form; D-form analogs available for enhanced stability.

Molecular Formula C37H49N9O9
Molecular Weight 763.8 g/mol
CAS No. 853995-60-5
Cat. No. B14197070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnqwfi
CAS853995-60-5
Molecular FormulaC37H49N9O9
Molecular Weight763.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN
InChIInChI=1S/C37H49N9O9/c1-3-20(2)32(37(54)55)46-36(53)26(15-21-9-5-4-6-10-21)44-34(51)27(16-22-19-41-24-12-8-7-11-23(22)24)45-33(50)25(13-14-29(39)47)43-35(52)28(17-30(40)48)42-31(49)18-38/h4-12,19-20,25-28,32,41H,3,13-18,38H2,1-2H3,(H2,39,47)(H2,40,48)(H,42,49)(H,43,52)(H,44,51)(H,45,50)(H,46,53)(H,54,55)/t20-,25-,26-,27-,28-,32-/m0/s1
InChIKeyUFZMZOJSSRKSIZ-HQNBLUNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNQWFI: A VEGFR1-Specific Hexapeptide Antagonist for Targeted Angiogenesis Research


GNQWFI (Gly-Asn-Gln-Trp-Phe-Ile, CAS 853995-60-5) is a synthetic anti-Flt1 hexapeptide that functions as a highly specific antagonist of vascular endothelial growth factor receptor 1 (VEGFR1/Flt1). Identified from peptide libraries, this compound selectively binds to VEGFR1 and blocks its interaction with multiple endogenous ligands, including VEGFA, VEGFB, and placental growth factor (PlGF) [1]. Unlike broad-spectrum small molecule tyrosine kinase inhibitors (e.g., axitinib, sunitinib) that target multiple VEGF receptors, GNQWFI offers receptor-level selectivity, making it a precise tool for dissecting VEGFR1-specific signaling pathways in angiogenesis, cancer, and inflammatory disease models [2].

Why Substituting GNQWFI with Pan-VEGFR Inhibitors or Alternative Peptides Compromises Experimental Precision


VEGFR1 (Flt1) and VEGFR2 (KDR/Flk1) mediate distinct and sometimes opposing biological functions in angiogenesis and vascular homeostasis. While VEGFR2 primarily drives endothelial cell proliferation and survival, VEGFR1 modulates migration, tube formation, and inflammatory cell recruitment [1]. Generic substitution with pan-VEGFR inhibitors (e.g., axitinib, sunitinib) ablates both receptor pathways, obscuring pathway-specific contributions. Similarly, alternative VEGFR1-targeting peptides such as F56 and B3 exhibit divergent ligand blockade profiles and pharmacokinetic properties that preclude direct interchangeability [2]. The evidence below quantifies precisely where GNQWFI differs from its closest analogs and why these differences matter for reproducible, interpretable results.

GNQWFI Comparative Evidence: Quantified Differentiation from VEGFR1 Analogs and Pan-VEGFR Inhibitors


Receptor Binding Specificity and Affinity: GNQWFI vs. Axitinib

GNQWFI demonstrates high-affinity, selective binding to VEGFR1 with a Kd of 29.5 ± 4.5 nM as determined for a Tc-99m labeled conjugate [1]. In contrast, axitinib, a clinically approved multi-kinase inhibitor, potently inhibits VEGFR1 (IC50 0.1–1.2 nM) but also inhibits VEGFR2 (0.1–0.2 nM) and VEGFR3 (0.1–0.3 nM) with comparable potency [2]. This lack of receptor selectivity in axitinib confounds interpretation of VEGFR1-specific biology. GNQWFI's selectivity is further corroborated by in vivo studies showing that VEGFR1 blockade with GNQWFI aggravates diabetic nephropathy via eNOS pathway suppression, a phenotype not observed with VEGFR2 inhibition [3].

Angiogenesis VEGFR1 Receptor Binding

Functional Selectivity: Proliferation vs. Migration in Endothelial Cells

GNQWFI exhibits a distinctive functional profile: it does not inhibit VEGF-induced endothelial cell proliferation, but it effectively blocks VEGF-induced migration and capillary-like tube formation on fibrin gels [1]. This decoupling of proliferation from migration is a hallmark of selective VEGFR1 antagonism, as VEGFR2 primarily drives proliferation. Peptide F56, another VEGFR1 antagonistic peptide identified via phage display, similarly does not affect VEGF-A-induced proliferation but reduces migration and tube formation [2]. While direct quantitative potency comparisons between GNQWFI and F56 are lacking, both compounds validate the class-level principle that VEGFR1 blockade preferentially impacts motility over mitogenesis.

Endothelial Cell Migration Tube Formation Functional Selectivity

In Vivo Anti-Angiogenic Efficacy: L-Form vs. D-Form Analog

In a direct comparative study, the in vivo anti-angiogenic activity of mini-PEGylated all-D-form anti-Flt1 peptide (gnqwfi) was superior to that of native all-D-form and the original L-form GNQWFI in a Matrigel plug assay [1]. Furthermore, subcutaneous administration of GNQWFI significantly inhibited growth and metastasis of VEGF-secreting tumor xenografts in nude mice [2]. While absolute tumor volume reduction values are not reported in publicly accessible abstracts, the rank-order efficacy (mini-PEGylated allD > native allD > L-form) provides a clear hierarchy for researchers selecting between commercially available forms.

In Vivo Angiogenesis Tumor Growth Matrigel Assay

Pharmacokinetic Stability: L-Form vs. D-Form in Serum

The L-form GNQWFI is inherently susceptible to proteolytic degradation in biological fluids, a common limitation of natural peptides. Direct comparative serum stability assays demonstrate that the all-D-form analog (gnqwfi) exhibits markedly increased stability in sera without significant loss of VEGFR1 inhibitory activity [1]. This stability enhancement translates to improved in vivo performance, as evidenced by the superior anti-angiogenic activity of the D-form in Matrigel assays and the ability of orally administered mini-PEGylated allD to suppress collagen-induced arthritis, whereas oral L-form was ineffective [1].

Peptide Stability Serum Half-Life D-Amino Acid Modification

Ligand Blockade Profile: GNQWFI vs. Peptide B3

GNQWFI broadly inhibits the binding of VEGF-A, placental growth factor (PlGF), and VEGF/PlGF heterodimer to VEGFR1 [1]. In contrast, peptide B3, a VEGFR1-derived peptide, specifically blocks cell migration induced by PlGF and VEGF-B but does not inhibit VEGF-A binding [2]. This divergence in ligand blockade profile has functional consequences: GNQWFI is suitable for studies involving the VEGF-A/VEGFR1 axis, while B3 is more appropriate for PlGF- and VEGF-B-centric investigations. Researchers must select the antagonist that aligns with the specific ligand-receptor interaction under study.

VEGFR1 Ligands PlGF VEGF-B VEGF-A

Optimal Use Cases for GNQWFI Based on Comparative Evidence


Dissecting VEGFR1-Specific vs. VEGFR2-Mediated Angiogenic Signaling

When the experimental objective requires clean separation of VEGFR1 and VEGFR2 functions, GNQWFI is the superior tool. Its VEGFR1 selectivity (Kd ~29.5 nM) and lack of VEGFR2 cross-reactivity [1] enable unambiguous attribution of observed phenotypes to VEGFR1 blockade. Pan-VEGFR inhibitors such as axitinib, which inhibit VEGFR1, VEGFR2, and VEGFR3 with sub-nanomolar potency [2], cannot provide this resolution. Use GNQWFI in HUVEC migration and tube formation assays to selectively interrogate VEGFR1-dependent processes without confounding VEGFR2-mediated proliferation signals [3].

In Vivo Tumor Angiogenesis and Metastasis Models (Acute Studies)

For short-term in vivo efficacy studies in VEGF-secreting tumor xenografts, GNQWFI (L-form) administered via subcutaneous injection significantly inhibits both primary tumor growth and metastatic spread [1]. While the D-form analog offers enhanced stability and oral bioavailability [2], the L-form remains the most widely characterized and commercially accessible standard. Researchers should consider GNQWFI for proof-of-concept studies validating VEGFR1 as a therapeutic target in oncology, with the understanding that more stable derivatives may be required for chronic dosing regimens.

Investigating VEGF-A/VEGFR1 Axis in Diabetic Complications

Selective VEGFR1 blockade with GNQWFI has been shown to aggravate diabetic nephropathy in db/db mice via suppression of the PI3K-Akt-eNOS pathway, revealing a protective role for VEGFR1 signaling in this context [1]. This finding underscores the importance of using a VEGFR1-specific antagonist rather than a pan-VEGFR inhibitor, as concurrent VEGFR2 inhibition would mask or alter this phenotype. GNQWFI is therefore the reagent of choice for studies examining the divergent roles of VEGF receptors in diabetic vascular complications and other metabolic disorders.

Ocular Neovascularization Research (Conjugated Formulations)

GNQWFI conjugated to hyaluronate (HA-GGNQWFI) forms micelle-like nanoparticles that exhibit dose-dependent inhibition of Flt1-Fc binding to VEGF165 and effectively suppress retinal choroidal neovascularization in laser-induced CNV rat models [1]. The conjugate also reduces retinal vascular permeability in diabetic retinopathy models and extends mean residence time beyond 2 weeks [1]. For ocular angiogenesis studies requiring sustained local delivery, researchers should consider HA-conjugated GNQWFI over free peptide or alternative VEGFR1 antagonists lacking this delivery optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gnqwfi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.